molecular formula C17H14O4 B14326492 6,8-Dimethoxy-3-phenyl-1H-2-benzopyran-1-one CAS No. 109480-70-8

6,8-Dimethoxy-3-phenyl-1H-2-benzopyran-1-one

Cat. No.: B14326492
CAS No.: 109480-70-8
M. Wt: 282.29 g/mol
InChI Key: KIZKMSNLGKOFTM-UHFFFAOYSA-N
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Description

6,8-Dimethoxy-3-phenyl-1H-2-benzopyran-1-one is a chemical compound belonging to the class of flavanones. Flavanones are a type of flavonoid, which are various aromatic, colorless ketones derived from flavone that often occur in plants as glycosides . This compound is characterized by its benzopyran skeleton with methoxy and phenyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethoxy-3-phenyl-1H-2-benzopyran-1-one can be achieved through several synthetic routes. One common method involves the use of phenylmagnesium bromide in a Michael addition reaction followed by dehydrogenation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) . Another approach involves the nucleophilic substitution reaction of 6-bromo-1H-phenalen-1-one with sodium methoxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethoxy-3-phenyl-1H-2-benzopyran-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzopyran ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzopyran compounds.

Scientific Research Applications

6,8-Dimethoxy-3-phenyl-1H-2-benzopyran-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,8-Dimethoxy-3-phenyl-1H-2-benzopyran-1-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress . It may also interact with enzymes and receptors involved in cellular signaling pathways, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dimethoxy-3-phenyl-1H-2-benzopyran-1-one is unique due to its specific substitution pattern on the benzopyran ring. The presence of methoxy groups at positions 6 and 8, along with a phenyl group at position 3, distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.

Properties

CAS No.

109480-70-8

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

6,8-dimethoxy-3-phenylisochromen-1-one

InChI

InChI=1S/C17H14O4/c1-19-13-8-12-9-14(11-6-4-3-5-7-11)21-17(18)16(12)15(10-13)20-2/h3-10H,1-2H3

InChI Key

KIZKMSNLGKOFTM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)C=C(OC2=O)C3=CC=CC=C3)OC

Origin of Product

United States

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